Cas no 20825-89-2 (3,4-Dihydro-2h-1,5-benzodioxepine-7-carboxylic Acid)
3,4-Dihydro-2h-1,5-benzodioxepine-7-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
-
- 2H-1,5-Benzodioxepin-7-carboxylicacid, 3,4-dihydro-
- 2H,3H,4H-benzo[b]1,4-dioxepin-7-carboxylic acid
- 3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxylic acid
- 3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylic acid
- MQSSBVLREFSMDP-UHFFFAOYSA-N
- CHEMBL1904869
- HMS2764I05
- EN300-12456
- 3,4-dihydro-2h-1,5-benzodioxepin-7-carboxylic acid
- SCHEMBL3064183
- HMS1719M02
- FT-0614313
- W-206563
- DTXSID60380032
- D76862
- 3,4-Dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylicacid
- MFCD00276310
- SMR000364650
- 2H-1,5-Benzodioxepin-7-carboxylic acid, 3,4-dihydro-
- 20825-89-2
- AKOS000111883
- Z89283364
- MLS000773889
- 2H-1,5-Benzodioxepin-7-carboxylicacid,3,4-dihydro-
- Oprea1_108575
- VS-08043
- SDCCGMLS-0065973.P001
- CS-0109439
- ALBB-028632
- STL302606
- BBL025665
- 3,4-Dihydro-2h-1,5-benzodioxepine-7-carboxylic Acid
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- MDL: MFCD00276310
- Inchi: 1S/C10H10O4/c11-10(12)7-2-3-8-9(6-7)14-5-1-4-13-8/h2-3,6H,1,4-5H2,(H,11,12)
- InChI Key: MQSSBVLREFSMDP-UHFFFAOYSA-N
- SMILES: O1C2C=C(C(=O)O)C=CC=2OCCC1
Computed Properties
- Exact Mass: 194.05800
- Monoisotopic Mass: 194.05790880g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 216
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 55.8Ų
Experimental Properties
- Color/Form: No data available
- Density: 1.3±0.1 g/cm3
- Melting Point: 145-147°C
- Boiling Point: 351.0±31.0 °C at 760 mmHg
- Flash Point: 142.7±18.3 °C
- PSA: 55.76000
- LogP: 1.54610
3,4-Dihydro-2h-1,5-benzodioxepine-7-carboxylic Acid Security Information
- Signal Word:warning
- Hazard Statement: Irritant
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: 24/25
-
Hazardous Material Identification:
- Storage Condition:Store at 4°C,-4At ℃Store…Better
3,4-Dihydro-2h-1,5-benzodioxepine-7-carboxylic Acid Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3,4-Dihydro-2h-1,5-benzodioxepine-7-carboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM279013-10g |
3,4-Dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylic acid |
20825-89-2 | 95% | 10g |
$318 | 2021-06-17 | |
| Alichem | A019096448-10g |
3,4-Dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylic acid |
20825-89-2 | 95% | 10g |
$353.60 | 2023-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D832059-5g |
3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxylic acid |
20825-89-2 | 97% | 5g |
2,320.00 | 2021-05-17 | |
| TRC | D453293-25mg |
3,4-Dihydro-2h-1,5-benzodioxepine-7-carboxylic Acid |
20825-89-2 | 25mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D453293-50mg |
3,4-Dihydro-2h-1,5-benzodioxepine-7-carboxylic Acid |
20825-89-2 | 50mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D453293-250mg |
3,4-Dihydro-2h-1,5-benzodioxepine-7-carboxylic Acid |
20825-89-2 | 250mg |
$ 95.00 | 2022-06-05 | ||
| Apollo Scientific | OR23204-1g |
3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxylic acid |
20825-89-2 | 98% | 1g |
£88.00 | 2024-07-28 | |
| Apollo Scientific | OR23204-5g |
3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxylic acid |
20825-89-2 | 98% | 5g |
£215.00 | 2024-07-28 | |
| Chemenu | CM279013-1g |
3,4-Dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylic acid |
20825-89-2 | 95% | 1g |
$57 | 2022-06-12 | |
| Chemenu | CM279013-5g |
3,4-Dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylic acid |
20825-89-2 | 95% | 5g |
$186 | 2022-06-12 |
3,4-Dihydro-2h-1,5-benzodioxepine-7-carboxylic Acid Related Literature
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1. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 3,4-Dihydro-2h-1,5-benzodioxepine-7-carboxylic Acid
Research Briefing on 3,4-Dihydro-2h-1,5-benzodioxepine-7-carboxylic Acid (CAS: 20825-89-2)
3,4-Dihydro-2h-1,5-benzodioxepine-7-carboxylic Acid (CAS: 20825-89-2) is a key intermediate in the synthesis of various bioactive compounds, particularly in the development of pharmaceuticals targeting neurological and inflammatory diseases. Recent studies have highlighted its potential as a building block for novel drug candidates, owing to its unique benzodioxepine scaffold, which offers favorable pharmacokinetic properties and metabolic stability.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the use of 3,4-Dihydro-2h-1,5-benzodioxepine-7-carboxylic Acid as a precursor for the development of selective serotonin reuptake inhibitors (SSRIs). The study demonstrated that derivatives of this compound exhibited enhanced binding affinity for the serotonin transporter (SERT), with improved selectivity over other monoamine transporters. This finding opens new avenues for the design of next-generation antidepressants with fewer side effects.
Another significant advancement was reported in a 2024 ACS Chemical Neuroscience paper, where the compound was utilized to synthesize novel allosteric modulators of the GABAB receptor. The researchers found that the benzodioxepine core contributed to the compounds' ability to cross the blood-brain barrier efficiently, making them promising candidates for treating epilepsy and anxiety disorders. The study also emphasized the compound's role in improving the metabolic stability of the resulting analogs.
Beyond neurological applications, recent research has investigated the anti-inflammatory properties of 3,4-Dihydro-2h-1,5-benzodioxepine-7-carboxylic Acid derivatives. A 2023 European Journal of Medicinal Chemistry study revealed that certain analogs exhibited potent inhibition of cyclooxygenase-2 (COX-2), with minimal effects on COX-1, suggesting their potential as safer anti-inflammatory agents. The study attributed this selectivity to the steric and electronic effects imparted by the benzodioxepine moiety.
From a synthetic chemistry perspective, advancements in the scalable production of 3,4-Dihydro-2h-1,5-benzodioxepine-7-carboxylic Acid have been reported. A 2024 Organic Process Research & Development article detailed an optimized catalytic process that significantly improved yield and reduced waste, addressing previous challenges in large-scale manufacturing. This development is critical for meeting the growing demand for this intermediate in pharmaceutical research and development.
In conclusion, 3,4-Dihydro-2h-1,5-benzodioxepine-7-carboxylic Acid (CAS: 20825-89-2) continues to be a versatile and valuable scaffold in medicinal chemistry. Its applications span neurological, anti-inflammatory, and synthetic chemistry domains, with recent studies underscoring its potential in drug discovery. Future research is expected to further explore its utility in targeted therapies and combination treatments, leveraging its unique structural features.
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